molecular formula C9H14O2 B041975 Ethyl bicyclo[3.1.0]hexane-6-carboxylate CAS No. 72229-06-2

Ethyl bicyclo[3.1.0]hexane-6-carboxylate

Cat. No.: B041975
CAS No.: 72229-06-2
M. Wt: 154.21 g/mol
InChI Key: VVKKUHDTEJVVHE-UHFFFAOYSA-N
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Description

Ethyl bicyclo[3.1.0]hexane-6-carboxylate is a chemical compound with the molecular formula C9H14O2. It is known for its unique bicyclic structure, which includes a three-membered ring fused to a six-membered ring. This compound is used in various chemical and pharmaceutical applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl bicyclo[3.1.0]hexane-6-carboxylate can be synthesized through several methods. One common approach involves the cyclopropanation of cyclopentene derivatives using electrophilic metallocarbenoids . Another method includes the stereoselective synthesis of either exo- or endo-3-azabicyclo[3.1.0]hexane-6-carboxylates by dirhodium(II)-catalyzed cyclopropanation with ethyl diazoacetate under low catalyst loadings .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of flow chemistry techniques to generate diazo compounds efficiently. This method allows for the large-scale production of the compound with high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl bicyclo[3.1.0]hexane-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl bicyclo[3.1.0]hexane-6-carboxylate has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is used in the development of pharmaceutical compounds, particularly those that require a stable bicyclic structure.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl bicyclo[3.1.0]hexane-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites and receptor binding pockets, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.1.0]hexane: A similar compound with a slightly different structure, often used in drug discovery for its conformational rigidity.

    Bicyclo[2.1.1]hexane: Another related compound, known for its sp3-rich chemical space and applications in bioactive compound development.

Uniqueness

Ethyl bicyclo[3.1.0]hexane-6-carboxylate is unique due to its ester functional group, which provides additional reactivity and versatility in chemical synthesis. This makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

ethyl bicyclo[3.1.0]hexane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-2-11-9(10)8-6-4-3-5-7(6)8/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVKKUHDTEJVVHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2C1CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30508488
Record name Ethyl bicyclo[3.1.0]hexane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30508488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72229-06-2
Record name Ethyl bicyclo[3.1.0]hexane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30508488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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